4-Fluoro-2,3-dimethylaniline
Overview
Description
4-Fluoro-2,3-dimethylaniline is an organic compound with the molecular formula C8H10FN. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by a fluorine atom at the fourth position and two methyl groups at the second and third positions. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Scientific Research Applications
4-Fluoro-2,3-dimethylaniline is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the development of drugs with potential therapeutic effects.
Industry: The compound is employed in the production of dyes, pigments, and agrochemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,3-dimethylaniline typically involves the following steps:
Nitration: The starting material, 2,3-dimethylaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2,3-dimethylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-donating nature of the amino group, the compound is reactive towards electrophiles, leading to substitution reactions at the ortho and para positions.
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitrating mixtures under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like sodium borohydride.
Major Products:
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives.
Oxidation: Quinones or nitroso compounds.
Reduction: Hydroxylamines or other reduced forms.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,3-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
4-Fluoroaniline: Lacks the methyl groups, making it less sterically hindered.
2,3-Dimethylaniline: Lacks the fluorine atom, resulting in different reactivity and binding properties.
4-Chloro-2,3-dimethylaniline: Similar structure but with a chlorine atom instead of fluorine, affecting its chemical behavior.
Uniqueness: 4-Fluoro-2,3-dimethylaniline is unique due to the presence of both fluorine and methyl groups, which confer distinct electronic and steric properties. These features make it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
4-fluoro-2,3-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMJLYCMLAPNDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590907 | |
Record name | 4-Fluoro-2,3-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1737-68-4 | |
Record name | 4-Fluoro-2,3-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-6-fluoro-1,2-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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